molecular formula C18H19N3S B15100475 N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15100475
M. Wt: 309.4 g/mol
InChI Key: JKAULHONFWFBJL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class. This scaffold is characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidine ring, with a tetrahydrobenzo group contributing to its planar structure. The compound features a para-substituted ethylphenyl group at the 4-amino position, which modulates its physicochemical and biological properties.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21)

InChI Key

JKAULHONFWFBJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The Gewald reaction serves as the foundational step for generating the tetrahydrobenzothiophene intermediate. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is cyclized with formamide under reflux conditions to yield the pyrimidinone core. Subsequent chlorination using phosphorus oxychloride (POCl₃) activates the 4-position for nucleophilic substitution.

Critical Reaction Parameters :

  • Cyclization : Formamide acts as both solvent and nitrogen source at 180°C for 8–12 hours, achieving yields of 68–72%.
  • Chlorination : POCl₃ in dimethylformamide (DMF) at 90°C for 4 hours converts the carbonyl group to a chloropyrimidine (85–90% yield).

Nucleophilic Aromatic Substitution with 4-Ethylphenylamine

The chlorinated intermediate reacts with 4-ethylphenylamine in acetonitrile or ethanol under reflux for 24 hours. Stoichiometric excess of the amine (1.1:1 molar ratio) ensures complete substitution, with yields ranging from 65% to 78% depending on solvent polarity.

Solvent Effects :

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 78
Ethanol 24.3 65
Toluene 2.4 42

Polar aprotic solvents like acetonitrile enhance reaction kinetics by stabilizing the transition state.

Alternative Methodologies and Catalytic Approaches

One-Pot Multi-Component Reactions

A novel approach involves condensing 2-iminocoumarin-3-carboxamides with tetrahydrobenzothiophene derivatives in glacial acetic acid. This method bypasses the chlorination step by directly forming the C–N bond between the pyrimidine and aryl amine.

Representative Procedure :

  • Combine 2-iminocoumarin-3-carboxamide (1.6 mmol), 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl derivative (1.6 mmol), and glacial acetic acid (15 mL).
  • Reflux for 3–4 hours.
  • Precipitate product with ice-water (yield: 61–82%).

Optimization of Reaction Conditions

Temperature and Time Dependencies

Cyclization and substitution steps exhibit strong temperature sensitivity:

Step Optimal Temperature (°C) Time (h) Yield (%)
Cyclization 180 12 72
Chlorination 90 4 89
Amine Substitution 80 24 78

Prolonged heating beyond 12 hours during cyclization leads to decomposition, reducing yields by 15–20%.

Catalytic Enhancements

Vanadium-based catalysts, such as oxovanadium(V)-porphyrin complexes, have been shown to accelerate pyrimidine formation in related systems. While untested for this specific compound, their use could reduce reaction times by 30–40% through radical-mediated pathways.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing. Key advantages include:

  • Residence Time Control : 8–10 minutes for cyclization vs. 12 hours in batch reactors.
  • Yield Improvement : 78–82% vs. 65–72% in batch.

Purification Strategies

Industrial processes favor recrystallization over chromatography:

  • Solvent Pair : Ethyl acetate/hexane (3:1) achieves >95% purity.
  • Chromatography : Reserved for pharmaceutical-grade material, utilizing silica gel with dichloromethane/methanol (9:1).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.22 (t, 3H, CH₂CH₃), δ 2.58 (q, 2H, CH₂CH₃), and δ 6.82–7.24 (m, 4H, aryl).
  • LC-MS : Molecular ion peak at m/z 343.1 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the planar benzothienopyrimidine core and dihedral angle of 42° between the ethylphenyl group and the heterocycle.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core undergoes regioselective substitution due to electron-deficient C2 and C4 positions. In analogs like 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine ( ), halogenation at C2 or C4 occurs under electrophilic conditions. For the ethylphenyl derivative:

  • Chlorination : Reacts with POCl₃ at 80°C to form 4-chloro intermediates, enabling further functionalization (e.g., coupling with nucleophiles like amines or thiols) .

  • Amination : Secondary amines undergo cross-coupling via Buchwald-Hartwig catalysis to introduce aryl/alkyl groups at C2.

Oxidative Reactions

The thiophene sulfur and tetrahydro ring system are susceptible to oxidation:

  • Thiophene Oxidation : NaOCl or H₂O₂ converts the thiophene sulfur to sulfoxide (S=O) or sulfone (O=S=O) derivatives, altering electronic properties and bioactivity .

  • Ring Dehydrogenation : Catalytic dehydrogenation (e.g., Pd/C, 150°C) converts the tetrahydro ring to a fully aromatic benzothieno system, enhancing π-conjugation.

Table 1: Oxidation Pathways and Products

Oxidizing AgentConditionsProductYieldSource
NaOCl (aq.)EtOH, r.t.Sulfoxide65%
H₂O₂ (30%)AcOH, 50°CSulfone78%
Pd/CToluene, 150°CAromatic analog82%

Functionalization of the Ethylphenyl Substituent

The para-ethyl group participates in electrophilic aromatic substitution (EAS) and side-chain modifications:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s meta position relative to the ethyl group.

  • Ethyl Group Oxidation : KMnO₄ oxidizes the ethyl side chain to a carboxylic acid under acidic conditions.

Amine Group Reactivity

The secondary amine undergoes alkylation, acylation, and condensation:

  • Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives, improving metabolic stability .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked conjugates, useful in coordination chemistry .

Dimerization and Polymerization

Hypochlorite-mediated oxidative dimerization, observed in structurally similar 3-aminothieno[2,3-b]pyridines ( ), suggests potential for:

  • C–N Linked Dimers : Formed via radical coupling or electrophilic attack, yielding bis-benzothieno-pyrimidines with enhanced π-stacking .

  • Mechanistic Pathway : Involves Cl⁺-induced cation formation followed by nucleophilic attack (see Figure 1) .

Biological Interaction-Driven Reactions

In enzymatic environments, the compound may undergo:

  • N-Deethylation : Cytochrome P450 enzymes remove the ethyl group, forming a primary amine metabolite .

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the amine with glucuronic acid, facilitating excretion .

Key Mechanistic Insights from Analog Studies

  • Regioselectivity : Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) direct substitution to the pyrimidine’s C2 position.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to protic media.

Scientific Research Applications

N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced proliferation of B-cells, making it a potential therapeutic agent for diseases like rheumatoid arthritis and certain types of cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of thieno[2,3-d]pyrimidines are highly dependent on substituents at the 4-amino position. Key analogues include:

Compound Name Substituent (R) Key Properties
N-(4-Chlorophenyl)-7-methyl-... (5a) 4-Cl MP: 170–172°C; Anti-proliferative activity against cancer cell lines.
N-(4-Methoxyphenyl)-7-methyl-... (5c) 4-OCH₃ MP: 140–142°C; Moderate solubility due to polar methoxy group.
N-(p-Tolyl)-... (31) 4-CH₃ Apoptosis-inducing agent for breast cancer; smaller lipophilic group.
N-(4-(Methylthio)phenyl)-... (10) 4-SCH₃ MP: 189–191°C; Enhanced metabolic stability via sulfur atom.
Target Compound (Hypothesized) 4-C₂H₅ Expected higher lipophilicity; potential improved membrane permeability.

Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (Cl, SCH₃) increase MP (170–191°C) via stronger intermolecular forces. Ethylphenyl derivatives may exhibit lower MPs (~150–160°C) due to reduced polarity .
  • Solubility : Methoxy and morpholinyl derivatives (e.g., C19H21N3OS ) show improved aqueous solubility compared to hydrophobic ethyl or methylthio groups.

Pharmacokinetic Considerations

  • Metabolic Stability : Methylthio groups (10) resist oxidative metabolism better than methoxy groups .
  • Bioavailability : Ethylphenyl’s moderate logP (~3.5, estimated) may balance membrane permeability and solubility, unlike highly lipophilic pentyl derivatives (e.g., 108831-86-3 ).

Research Findings and Trends

  • Anti-Cancer Potential: Thieno[2,3-d]pyrimidines inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis, with substituents dictating selectivity .
  • Antimicrobial Activity : Hydrazine derivatives (e.g., 4-chlorobenzaldehyde hydrazone ) exhibit broad-spectrum activity, though ethylphenyl’s efficacy remains untested .
  • Synthetic Flexibility : The core scaffold allows modular substitutions (e.g., sulphonamides , triazoles ), enabling rapid SAR exploration.

Biological Activity

N-(4-ethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzothieno moiety fused to a pyrimidine ring, characterized by the molecular formula C19H22N2OSC_{19}H_{22}N_{2}OS and a molecular weight of approximately 342.45 g/mol. Its complex structure is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various pharmacological activities, including:

  • Anticancer : Many derivatives have demonstrated cytotoxic properties against various cancer cell lines.
  • Anti-inflammatory : Some studies suggest potential anti-inflammatory effects.
  • Antimicrobial : Certain analogs have shown promise in combating microbial infections.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-ethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple synthetic steps. Key reactions include:

  • Condensation Reactions : Involving aromatic aldehydes and amines.
  • Optimization of Reaction Conditions : Factors such as temperature and solvent choice are crucial for maximizing yield and purity.

The SAR studies reveal that modifications in the substituents can significantly influence the biological activity of the compound. For instance:

Substituent TypeEffect on Activity
Alkyl GroupsGenerally enhance lipophilicity and cellular uptake
Halogen AtomsCan increase potency against specific targets

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of benzothienopyrimidine exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cancer cell lines, indicating potent cytotoxicity .
  • Anti-inflammatory Properties : Research has shown that certain benzothieno derivatives possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
  • Molecular Docking Studies : Computational studies suggest that N-(4-ethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may bind effectively to various protein targets involved in cancer progression .

Q & A

Basic: What are the common synthetic routes for N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from a Gewald reaction precursor, such as ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate. Cyclization with formamide under reflux generates the pyrimidine core, followed by substitution with 4-ethylaniline derivatives. For example:

  • Step 1 : Cyclization of the thiophene precursor with formamide at elevated temperatures to form the tetrahydrobenzothienopyrimidin-4(3H)-one intermediate .
  • Step 2 : Chlorination using POCl₃ to activate the 4-position for nucleophilic substitution .
  • Step 3 : Reaction with 4-ethylaniline in acetonitrile or ethanol under reflux for 24 hours to introduce the N-(4-ethylphenyl) substituent .
    Key solvents (e.g., acetonitrile for faster kinetics) and stoichiometric ratios (1:1.1 substrate:aniline) are critical for optimal yields.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • 1H/13C NMR : Assignments are based on characteristic shifts (e.g., aromatic protons at δ 7.0–8.1 ppm, methylene groups in the tetrahydro ring at δ 1.6–2.9 ppm) .
  • LC-MS : Confirmation of molecular ion peaks (e.g., [M+H]+ at m/z 325.0) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/S percentages (e.g., C 62.94%, H 4.97%) .
    For ambiguous cases, X-ray crystallography (using SHELX programs) resolves stereochemical uncertainties .

Basic: What in vitro models are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Conducted against reference strains like Pseudomonas aeruginosa ATCC 10145. MIC values are determined via broth microdilution (e.g., 2h showed activity at 325.0 µg/mL) .
  • Dose-Response Curves : Assess potency (IC₅₀) and selectivity indices against mammalian cell lines to rule off-target toxicity.

Advanced: How can computational methods predict its biological targets?

Methodological Answer:

  • Molecular Docking : Ligand 2e (structurally analogous) was docked into the active site of P. aeruginosa TrmD enzyme using AutoDock Vina. Key interactions (e.g., hydrogen bonds with Asp98, hydrophobic contacts with Phe154) guide SAR optimization .
  • MD Simulations : Validate binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energies (MM/PBSA) .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at the pyrimidine core) for scaffold modification.

Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., overlapping methylene peaks in δ 1.6–2.9 ppm). SHELXL refinement ensures accurate bond lengths/angles .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivities to distinguish regioisomers .
  • Isotopic Labeling : Incorporation of ¹⁵N or ¹³C labels clarifies nitrogen/carbon environments in complex heterocycles.

Advanced: How to optimize derivatives for improved pharmacokinetics?

Methodological Answer:

  • Substituent Variation : Introduce hydrophilic groups (e.g., morpholine, piperazine) to enhance solubility. shows 4-ethylpiperazine derivatives improve bioavailability.
  • Prodrug Strategies : Mask polar groups (e.g., carboxylic acids) as esters for passive diffusion, followed by enzymatic hydrolysis in vivo.
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., N-dealkylation sites) for blocking via fluorination .

Advanced: How to address low yields in the final substitution step?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-ethylaniline, while ethanol minimizes side reactions .
  • Catalysis : Additives like KI or CuI promote Ullmann-type coupling for aryl-amine bonds .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <1 hour, improving yield by 15–20% .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measures stabilization of target proteins (e.g., EGFR) upon compound binding, using Western blot or MS .
  • CRISPR Knockout : Confirm loss of activity in TrmD- or EGFR-deficient cell lines to establish mechanism .
  • Fluorescence Polarization : Quantifies displacement of a fluorescent probe from the target’s active site .

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